molecular formula C17H12N2O6 B5168091 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

Cat. No.: B5168091
M. Wt: 340.29 g/mol
InChI Key: WNXPSCOODSMEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly known as NPD-PPA and is used in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of NPD-PPA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. NPD-PPA also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism.
Biochemical and physiological effects:
NPD-PPA has been shown to reduce inflammation and pain in various animal models. It also exhibits anti-tumor activity by inducing apoptosis in cancer cells. In addition, NPD-PPA has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

NPD-PPA has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under normal laboratory conditions. However, NPD-PPA has some limitations, such as its poor solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for research on NPD-PPA. One area of interest is the development of new synthetic methods to improve its yield and purity. Another area of research is the identification of new therapeutic applications for NPD-PPA, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of NPD-PPA and its potential side effects.
In conclusion, NPD-PPA is a promising chemical compound that has potential applications in various fields of scientific research. It exhibits anti-inflammatory, analgesic, anti-tumor, and neuroprotective properties. While more research is needed to fully understand its mechanism of action and potential side effects, NPD-PPA holds great promise for the development of new therapeutic agents.

Synthesis Methods

NPD-PPA is synthesized through the reaction of 4-nitro-phthalic anhydride with phenylalanine. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified through crystallization and recrystallization.

Scientific Research Applications

NPD-PPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

3-(4-nitro-1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c20-14(21)9-13(10-5-2-1-3-6-10)18-16(22)11-7-4-8-12(19(24)25)15(11)17(18)23/h1-8,13H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXPSCOODSMEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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